molecular formula C13H15N5O3 B2378929 ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate CAS No. 921166-34-9

ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate

Cat. No.: B2378929
CAS No.: 921166-34-9
M. Wt: 289.295
InChI Key: GEYOKGOGNUBKTI-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate is a complex organic compound that features a tetrazole ring, a tolyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting p-tolylmethylamine with sodium azide and triethyl orthoformate under reflux conditions.

    Esterification: The resulting tetrazole derivative is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies investigating the interaction of tetrazole-containing molecules with biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(((1-(phenyl)-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure but with a phenyl group instead of a tolyl group.

    Methyl 2-oxo-2-(((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)amino)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring and the ester functional group also provides a versatile scaffold for further chemical modifications.

Properties

IUPAC Name

ethyl 2-[[1-(4-methylphenyl)tetrazol-5-yl]methylamino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-21-13(20)12(19)14-8-11-15-16-17-18(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYOKGOGNUBKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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